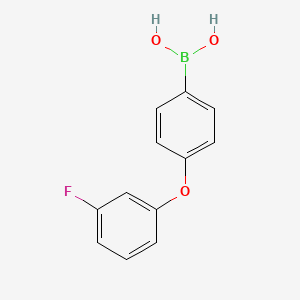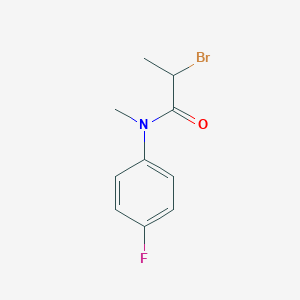
Acide (4-(3-fluorophénoxy)phényl)boronique
Vue d'ensemble
Description
(4-(3-Fluorophenoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C12H10BFO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Applications De Recherche Scientifique
(4-(3-Fluorophenoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of (4-(3-Fluorophenoxy)phenyl)boronic acid involves its role in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (4-(3-Fluorophenoxy)phenyl)boronic acid are related to the Suzuki–Miyaura coupling reaction. This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of (4-(3-Fluorophenoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-(3-Fluorophenoxy)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
(4-(3-Fluorophenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of (4-(3-Fluorophenoxy)phenyl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue . Additionally, (4-(3-Fluorophenoxy)phenyl)boronic acid can interact with diols and hydroxyl-containing biomolecules, forming stable cyclic boronate esters . These interactions are crucial in the design of enzyme inhibitors and diagnostic tools.
Cellular Effects
The effects of (4-(3-Fluorophenoxy)phenyl)boronic acid on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(3-Fluorophenoxy)phenyl)boronic acid can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells . Moreover, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of (4-(3-Fluorophenoxy)phenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of enzymes by forming covalent bonds with active site residues. For example, (4-(3-Fluorophenoxy)phenyl)boronic acid inhibits serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(3-Fluorophenoxy)phenyl)boronic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that (4-(3-Fluorophenoxy)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells . These temporal effects are important considerations for the design of experiments and therapeutic applications.
Dosage Effects in Animal Models
The effects of (4-(3-Fluorophenoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, (4-(3-Fluorophenoxy)phenyl)boronic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
(4-(3-Fluorophenoxy)phenyl)boronic acid is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation with glucuronic acid . The resulting metabolites are then excreted in the urine. Additionally, (4-(3-Fluorophenoxy)phenyl)boronic acid can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of (4-(3-Fluorophenoxy)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (4-(3-Fluorophenoxy)phenyl)boronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of (4-(3-Fluorophenoxy)phenyl)boronic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting of (4-(3-Fluorophenoxy)phenyl)boronic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . For example, the presence of a fluorophenoxy group in the compound’s structure may enhance its ability to cross cellular membranes and reach its target sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Fluorophenoxy)phenyl)boronic acid typically involves the reaction of 3-fluorophenol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of (4-(3-Fluorophenoxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(3-Fluorophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Toluene, ethanol, or water, depending on the reaction requirements.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, phenols, and quinones, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
3-Fluorophenylboronic Acid: Another similar compound with the fluorine atom in a different position, affecting its reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different electronic properties and reactivity.
Uniqueness
(4-(3-Fluorophenoxy)phenyl)boronic acid is unique due to the presence of both the fluorophenoxy and boronic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
[4-(3-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLNXCGVYJBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681907 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-36-5 | |
| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)
